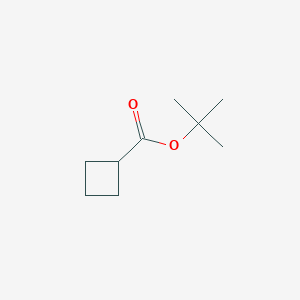

Tert-butyl cyclobutanecarboxylate

Description

Tert-butyl cyclobutanecarboxylate derivatives are a class of organic compounds featuring a cyclobutane ring substituted with a tert-butyl ester group. These compounds are primarily utilized as intermediates in pharmaceutical and organic synthesis due to their structural rigidity and reactivity. Modifications at the 3-position of the cyclobutane ring (e.g., oxo, chloro, tosyloxy, hydroxy groups) significantly alter their chemical behavior, enabling diverse applications in cross-coupling reactions, nucleophilic substitutions, and stereoselective syntheses .

Properties

IUPAC Name |

tert-butyl cyclobutanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)11-8(10)7-5-4-6-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUZLDCYUIYVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production of tert-butyl cyclobutanecarboxylate follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high product yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Tert-butyl cyclobutanecarboxylate undergoes hydrolysis under acidic or basic conditions to yield cyclobutanecarboxylic acid. The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the tert-butyl group acting as a leaving group.

Mechanism:

-

Base-Catalyzed : Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release tert-butanol and the carboxylate anion, which is protonated to yield the carboxylic acid .

-

Acid-Catalyzed : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack and subsequent cleavage of the ester bond .

Conditions and Outcomes:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | Cyclobutanecarboxylic acid | 85–92 | |

| 1M NaOH, 60°C, 4h | Cyclobutanecarboxylate salt | 90–95 |

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents. The cyclobutane ring remains intact under these conditions.

Mechanism:

-

LiAlH₄ Reduction : Hydride ions attack the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Data:

| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF | 0°C → RT | Cyclobutanemethanol | 78 | |

| NaBH₄ | EtOH | RT | No reaction | – |

Nucleophilic Substitution

The tert-butyl ester group participates in nucleophilic acyl substitution reactions, enabling the introduction of new functional groups.

Key Examples:

-

Aminolysis : Reacting with amines (e.g., dibenzylamine) in dichloromethane with DCC/DMAP yields cyclobutanecarboxamides.

-

Transesterification : Catalyzed by acids or bases, the tert-butyl group is replaced by other alkoxy groups (e.g., methyl or benzyl).

Reaction Conditions:

| Nucleophile | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dibenzylamine | DCC/DMAP | CH₂Cl₂ | 3-(Dibenzylamino)cyclobutanecarboxylate | 72 | |

| Methanol | H₂SO₄ | MeOH | Methyl cyclobutanecarboxylate | 88 |

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or photochemical ring-opening to form dienes or other unsaturated products.

Thermal Ring-Opening:

At temperatures >150°C, the cyclobutane ring undergoes [2+2] retro-cycloaddition, yielding 1,3-butadiene derivatives .

| Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 180 | 2 | 1,3-Butadiene derivative | 65 |

Oxidation Reactions

The cyclobutane ring is resistant to oxidation, but the ester group can be modified. For example, ozonolysis of substituted derivatives yields diketones.

Example:

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methyl-tert-butyl cyclobutanecarboxylate | O₃, then Zn/H₂O | 3-Oxocyclobutanecarboxylate | 55 |

Comparative Data:

| Property | tert-Butyl Group | CF₃-Cyclobutane | Reference |

|---|---|---|---|

| Steric Volume (ų) | 150 | 171 | |

| log D (Lipophilicity) | 2.01 | 2.48 |

Scientific Research Applications

Organic Synthesis

Tert-butyl cyclobutanecarboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : It can react with alcohols to form esters, which are important in the production of fragrances and flavors.

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions, making it useful in synthesizing complex cyclic structures.

Table 1: Key Reactions Involving Tert-Butyl Cyclobutanecarboxylate

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Reaction with alcohols | Various esters used in food industry |

| Cycloaddition | Formation of cyclic compounds | Diels-Alder adducts |

| Nucleophilic Substitution | Reacts with nucleophiles | Substituted cyclobutane derivatives |

Medicinal Chemistry

The compound is being investigated for its potential biological activities. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Biological Activity : Research indicates that tert-butyl cyclobutanecarboxylate can modulate enzyme activity and receptor interactions, which is crucial for pharmacological applications.

- Drug Development : It serves as a building block for synthesizing biologically active compounds, particularly in the context of anti-inflammatory and analgesic drugs.

Case Study: Interaction Studies

Recent studies have focused on the binding affinity of tert-butyl cyclobutanecarboxylate derivatives to specific receptors involved in pain pathways. These studies reveal that modifications to the tert-butyl group can enhance binding efficacy and selectivity.

Materials Science

In materials science, tert-butyl cyclobutanecarboxylate is explored for its potential use in polymers and coatings due to its ability to impart desirable properties such as flexibility and thermal stability.

- Polymer Synthesis : The compound can be utilized in the synthesis of polyesters, which are valuable for their mechanical properties and biodegradability.

- Coatings : Its incorporation into coating formulations can enhance adhesion and durability.

Table 2: Applications in Materials Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Production | Used as a monomer in polyester synthesis | Improved flexibility |

| Coatings | Enhances properties of paint and varnish | Increased durability and adhesion |

Mechanism of Action

The mechanism of action of tert-butyl cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by enzymes such as esterases. The released carboxylic acid can then participate in further biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular data for tert-butyl cyclobutanecarboxylate derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | Storage Conditions |

|---|---|---|---|---|---|

| tert-Butyl 3-oxocyclobutanecarboxylate | 145549-76-4 | C₉H₁₄O₃ | 170.21 | 3-oxo | Not specified |

| tert-Butyl 3-chlorocyclobutanecarboxylate | 30493-88-0 | C₉H₁₅ClO₂ | 190.67 | 3-chloro | Not specified |

| tert-Butyl 3-(tosyloxy)cyclobutanecarboxylate | 939768-65-7 | C₁₆H₂₂O₅S | 326.41 | 3-tosyloxy | 2–8°C, dry, sealed |

| cis-tert-Butyl 3-hydroxycyclobutanecarboxylate | 939768-64-6 | C₉H₁₆O₃ | 172.22 | 3-hydroxy (cis) | Not specified |

Key Observations :

- Molecular Weight : The 3-tosyloxy derivative (326.41 g/mol) is the heaviest due to the bulky tosyl group, while the hydroxy variant (172.22 g/mol) is the lightest .

- Substituent Effects : Electron-withdrawing groups (e.g., 3-chloro, 3-oxo) increase electrophilicity, whereas electron-donating groups (e.g., 3-hydroxy) enhance nucleophilicity .

tert-Butyl 3-oxocyclobutanecarboxylate

- Reactivity : The 3-oxo group introduces ketone-like reactivity, enabling reductions to alcohols or participation in aldol condensations.

- Applications : Used in synthesizing chiral ligands and as a precursor for cyclobutane-based scaffolds in drug discovery .

tert-Butyl 3-chlorocyclobutanecarboxylate

- Reactivity : The chloro substituent facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling reactions.

- Applications : Key intermediate in agrochemicals and bioactive molecules .

tert-Butyl 3-(tosyloxy)cyclobutanecarboxylate

- Reactivity : The tosyloxy group (–OTs) is a superior leaving group, enabling efficient SN2 reactions.

- Applications : Critical for constructing cyclobutane rings with stereochemical control in natural product synthesis .

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

- Reactivity : The cis-hydroxy group participates in hydrogen bonding and oxidation reactions.

- Applications : Serves as a building block for prostaglandin analogs and antiviral agents .

Stability and Handling

Biological Activity

Tert-butyl cyclobutanecarboxylate is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including physicochemical properties, metabolic stability, and biological efficacy based on recent research findings.

Tert-butyl cyclobutanecarboxylate exhibits several important physicochemical characteristics that influence its biological activity:

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.208 g/mol

- Log P (Lipophilicity) : The log P value indicates its lipophilic nature, which is essential for membrane permeability and bioactivity.

The introduction of the tert-butyl group contributes to increased lipophilicity, which can enhance the compound's ability to penetrate biological membranes and interact with target sites within organisms.

Metabolic Stability

Metabolic stability is a crucial factor affecting the pharmacokinetics of bioactive compounds. In studies comparing various analogues, it was observed that:

- The presence of the tert-butyl group generally leads to moderate metabolic stability.

- In some cases, the replacement of the tert-butyl group with other moieties (e.g., CF₃-cyclobutane) resulted in increased metabolic clearance rates, suggesting a need for careful optimization in drug design.

Table 1: Metabolic Stability of Selected Compounds

| Compound Name | Metabolic Clearance (CL int mg min⁻¹ μL⁻¹) |

|---|---|

| Tert-butyl cyclobutanecarboxylate | Varies based on structural modifications |

| Butenafine | 30 |

| Tebutam | 57 |

Biological Activity

The biological activity of tert-butyl cyclobutanecarboxylate has been evaluated through various assays, particularly focusing on antifungal and anticancer properties:

- Antifungal Activity : The compound has been tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. Although initial results indicated that the original drug (e.g., Butenafine) was slightly more potent, the analogues demonstrated promising antifungal activity.

- Anticancer Activity : In resazurin reduction assays, the compound showed moderate effectiveness with an IC₅₀ value indicating its potential as an anticancer agent. The presence of lipid droplet formation was noted in fluorescence imaging studies, which suggests a mechanism involving lipid metabolism disruption.

Table 2: Biological Activity Data

| Compound Name | Biological Assay Type | IC₅₀ (µM) | EC₅₀ (µM) |

|---|---|---|---|

| Buclizine | Antihistamine | 31 | 19 |

| CF₃-cyclobutane analogue | Antifungal | >100 | - |

| Tert-butyl cyclobutanecarboxylate | Antifungal/Anticancer | 102 | 15 |

Case Studies and Research Findings

-

Case Study on Antifungal Efficacy :

A comparative study assessed the antifungal efficacy of tert-butyl cyclobutanecarboxylate analogues against Trichophyton species. Results indicated that while some analogues were less potent than the parent compound, they maintained significant antifungal activity, suggesting potential for further development. -

Research on Lipid Droplet Formation :

Studies utilizing fluorescence imaging demonstrated that tert-butyl cyclobutanecarboxylate induced lipid droplet formation in tumor cells. This effect was quantified using EC₅₀ values, indicating its role in modulating lipid metabolism within cancer cells.

Q & A

Q. What strategies mitigate decomposition of tert-butyl cyclobutanecarboxylate under acidic/basic conditions?

- Methodological Answer :

- Conduct pH-rate profiling to identify stability thresholds. For example, avoid pH < 2 (acidic hydrolysis) or > 10 (base-induced ester cleavage) .

- Stabilize with radical scavengers (e.g., BHT) in oxidative environments .

Data Contradiction Analysis

- Example : Conflicting reports on tert-butyl group reactivity in cyclobutanecarboxylates.

- Resolution :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

- Use advanced analytical tools (e.g., X-ray crystallography) to confirm structural integrity .

- Cross-reference computational predictions (DFT) with experimental kinetics to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.